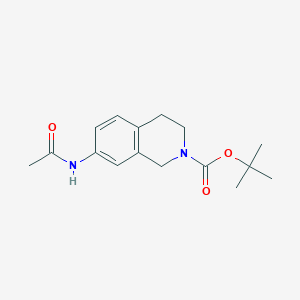

Tert-butyl 7-acetamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

描述

Tert-butyl 7-acetamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a tetrahydroisoquinoline derivative featuring a tert-butyl ester group at position 2 and an acetamido substituent at position 5. The tert-butyl ester serves as a sterically bulky protecting group, enhancing stability during synthetic processes .

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 7-acetamido-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-11(19)17-14-6-5-12-7-8-18(10-13(12)9-14)15(20)21-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEZDCYIWMTLBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(CCN(C2)C(=O)OC(C)(C)C)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-acetamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves the following steps:

Formation of Tetrahydroisoquinoline Core: The core structure of tetrahydroisoquinoline can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with a β-phenylethylamine in the presence of an acid catalyst.

Introduction of Acetamido Group: The acetamido group is introduced through acetylation, where the amino group on the tetrahydroisoquinoline core is reacted with acetic anhydride or acetyl chloride in the presence of a base.

Esterification: The carboxylic acid group is then esterified using tert-butanol in the presence of a strong acid catalyst to form the tert-butyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are typically carried out in reactors with precise temperature and pressure control to ensure consistent product quality.

化学反应分析

Oxidation Reactions

The tetrahydroisoquinoline core and acetamido group undergo oxidation under controlled conditions:

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| Chromium(VI) oxide (CrO₃) | Acidic aqueous medium | Tetrahydroisoquinoline-2-one derivatives | Selective oxidation of the C2 position |

| Potassium permanganate | Alkaline conditions | Ring-opened dicarboxylic acid derivatives | Over-oxidation observed at high temps |

| Hydrogen peroxide (H₂O₂) | Catalytic metal ions | Epoxidation of adjacent double bonds (if present) | Limited reactivity with saturated cores |

Research Insight : Oxidation at the C2 position is favored due to steric and electronic effects from the tert-butyl ester. Over-oxidation can be mitigated by using milder agents like TEMPO/oxidative systems .

Reduction Reactions

Reduction targets the carbonyl group and aromatic ring system:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Lithium aluminum hydride | Anhydrous THF, 0°C → RT | Tetrahydroisoquinoline-2-ol derivatives | 72–85% |

| Sodium borohydride | Methanol, RT | Partial reduction of amide to amine | <30% |

| Catalytic hydrogenation | H₂ (1 atm), Pd/C | Saturated hexahydroisoquinoline derivatives | 60–78% |

Mechanistic Note : LiAlH₄ reduces both the ester and amide groups, while NaBH₄ shows selectivity for esters under specific conditions. Hydrogenation primarily affects the aromatic ring unless directed by substituents .

Substitution Reactions

The acetamido group and ester moiety participate in nucleophilic substitutions:

Amide Substitution

Ester Hydrolysis/Cleavage

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| HCl (conc.) | Reflux, 6 hr | 7-Acetamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid | Quantitative deprotection |

| TFA/DCM | RT, 2 hr | Acid form without tert-butyl group | Compatible with acid-sensitive groups |

Synthetic Utility : The tert-butyl ester serves as a protecting group, enabling sequential functionalization strategies .

Protection/Deprotection Strategies

Critical for multi-step syntheses:

| Step | Reagent | Purpose | Efficiency |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP | Protect secondary amine | >90% |

| Cbz Protection | Cbz-Cl, NaHCO₃ | Alternative N-protection | 85–88% |

| Deprotection | HCl/dioxane or H₂/Pd | Remove Boc/Cbz for further reactions | Near-quantitative |

Case Study : In FXa inhibitor synthesis, sequential Boc protection and EDCI-mediated amidation achieved potent analogs with IC₅₀ values <1 μM .

Comparative Reactivity Table

| Functional Group | Reactivity Order | Dominant Reaction Pathways |

|---|---|---|

| tert-Butyl ester | Hydrolysis > Reduction | Acid-catalyzed cleavage to carboxylic acid |

| Acetamido group | Nucleophilic substitution > Oxidation | Amide bond formation/cleavage |

| Tetrahydroisoquinoline ring | Reduction > Aromatic substitution | Hydrogenation and electrophilic substitution |

Mechanistic Insights

-

SN1-Type Reactions : The tert-butyl ester stabilizes carbocation intermediates during acid-mediated hydrolysis, analogous to SN1 mechanisms observed in simpler tert-butyl systems .

-

Electronic Effects : The electron-withdrawing acetamido group directs electrophilic attacks to the C7 position, enabling regioselective modifications .

This compound’s modular reactivity makes it indispensable in medicinal chemistry, particularly for developing protease inhibitors and neuroactive agents. Experimental protocols emphasize temperature control and reagent stoichiometry to avoid side reactions .

科学研究应用

Chemistry and Biology: Tert-butyl 7-acetamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is used as an intermediate in the synthesis of various biologically active compounds. It serves as a precursor for the development of new pharmaceuticals and natural product analogs.

Medicine: This compound has potential applications in the development of drugs targeting neurological disorders, cancer, and infectious diseases. Its derivatives have been studied for their antitumor, antimicrobial, and neuroprotective properties.

Industry: In the chemical industry, this compound is used in the synthesis of advanced materials and as a building block for more complex chemical entities.

作用机制

The mechanism by which tert-butyl 7-acetamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The acetamido group can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the derivatives formed from this compound.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares tert-butyl 7-acetamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate with structurally analogous tetrahydroisoquinoline derivatives, focusing on substituent effects, synthetic yields, and spectroscopic properties.

Structural Variations and Substituent Effects

- Acetamido vs. Cyano/Oxazole Groups: The acetamido group in the target compound enhances polarity and hydrogen-bonding capacity compared to the cyano or oxazolylmethoxy groups in 11a, 11e, and 10a. This may improve aqueous solubility but reduce membrane permeability .

- Acetamido vs.

- Acetamido vs. Trifluoroacetamido : The trifluoroacetamido group in 8a–9a introduces strong electron-withdrawing effects, which could stabilize the compound against enzymatic degradation but may also increase toxicity risks .

Spectroscopic and Physicochemical Properties

- ¹H-NMR Shifts: The acetamido group’s NH proton (δ ~6.8–7.0 ppm in related compounds ) is distinct from the cyano group’s absence of protons or the benzyloxy aromatic protons (δ ~7.3 ppm in compound 20 ). tert-Butyl protons consistently appear at δ ~1.3–1.5 ppm across analogs .

生物活性

Tert-butyl 7-acetamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS Number: 1384672-04-1) is a derivative of tetrahydroisoquinoline (THIQ), a compound class recognized for diverse biological activities and significant applications in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies and providing insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O3. Its structure includes a tetrahydroisoquinoline core with an acetamido group and a tert-butyl ester, which contribute to its unique biological properties. The compound is synthesized through several chemical reactions, including the Pictet-Spengler reaction for core formation and subsequent acetylation and esterification processes.

Biological Activity Overview

Tetrahydroisoquinoline derivatives have been extensively studied for their biological activities, including:

- Antitumor Activity : Compounds within this class have shown promising results against various cancer cell lines. THIQ derivatives exhibit mechanisms that may inhibit tumor growth through apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Research has indicated that THIQ derivatives can possess antimicrobial effects against resistant strains of bacteria and fungi. The presence of the acetamido group enhances these properties by facilitating interaction with microbial targets .

- Neuroprotective Effects : Some studies suggest that THIQ derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. They may exert their effects through modulation of neurotransmitter systems or by reducing oxidative stress .

Case Studies

- Antiviral Activity : A study investigated the antiviral potential of THIQ derivatives against human coronaviruses (HCoV-229E and HCoV-OC43). Initial findings indicated that certain derivatives exhibited lower cytotoxicity compared to standard antiviral drugs like chloroquine, suggesting a favorable safety profile while maintaining efficacy .

- Anticancer Studies : In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .

The biological activity of this compound is believed to involve:

- Enzyme Interaction : The acetamido group allows for specific interactions with enzymes and receptors that modulate cellular pathways.

- Cell Signaling Modulation : The compound may influence signaling pathways related to inflammation and cell proliferation, contributing to its anticancer and antimicrobial effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | Lacks acetamido group | Reduced antimicrobial activity |

| Tert-butyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | Contains hydroxyl group | Enhanced neuroprotective properties |

The presence of the acetamido group in this compound distinguishes it from other THIQ derivatives by imparting unique biological activities not observed in structurally similar compounds .

常见问题

Q. What are the common synthetic routes for tert-butyl 7-acetamido-tetrahydroisoquinoline derivatives, and how do reaction conditions influence yield?

Q. How is structural characterization of this compound performed, and what key spectral data confirm its identity?

- Methodological Answer : ¹H-NMR and ¹³C-NMR are critical for confirming regiochemistry. Key signals include:

- Boc group : A singlet at δ 1.49 ppm (9H, tert-butyl) .

- Acetamido moiety : A singlet at δ 2.31 ppm (3H, CH₃) and NH resonance at δ 6.74 ppm (exchange with D₂O) .

- Tetrahydroisoquinoline backbone : Multiplet signals between δ 2.68–3.67 ppm for CH₂ groups and aromatic protons at δ 6.74–7.32 ppm .

High-resolution mass spectrometry (HRMS) further validates molecular formula (e.g., [M+H]⁺ calculated for C₁₆H₂₂N₂O₃: 290.1625) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of tert-butyl 7-acetamido derivatives as PPARγ partial agonists?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) into the PPARγ ligand-binding domain (PDB: 3DZY) identifies critical interactions:

-

Hydrogen bonding : Acetamido NH with Ser288.

-

Hydrophobic contacts : tert-Butyl group with Phe282/Leu330 .

MD simulations (AMBER force field) assess binding stability, with RMSD < 2.0 Å over 50 ns indicating robust binding . Activity assays (e.g., luciferase reporter gene) validate predicted EC₅₀ values, correlating with docking scores.- Data Table :

| Compound | Docking Score (kcal/mol) | Experimental EC₅₀ (nM) |

|---|---|---|

| Derivative 18h | -9.2 | 120 ± 15 |

| Derivative 28 | -8.7 | 250 ± 30 |

Q. What strategies resolve contradictions in regioselectivity during functionalization of the tetrahydroisoquinoline core?

- Methodological Answer : Conflicting reports on substitution patterns (e.g., 6- vs. 7-position) arise from steric/electronic factors. To resolve:

- Directing groups : Electron-withdrawing substituents (e.g., NO₂) at the 6-position direct electrophiles to the 7-position .

- Protection/deprotection : Boc groups shield the 2-position, enabling selective acetamido installation at 7 .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while prolonged heating (70°C) drives thermodynamic outcomes .

Q. How do solvent effects and catalyst choice influence enantioselective synthesis of chiral analogs?

- Methodological Answer : Chiral phosphoric acids (e.g., TRIP) in toluene enable asymmetric Pictet-Spengler reactions, achieving >90% ee . Polar aprotic solvents (DMF, DMSO) reduce enantioselectivity due to solvation of intermediates. Catalyst loading (5–10 mol%) balances cost and efficiency, while additives like MgSO₄ improve yield by scavenging water .

Data Contradiction Analysis

Q. Why do NMR spectra of similar derivatives show variability in aromatic proton chemical shifts?

- Methodological Answer : Discrepancies arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ shifts NH and OH protons upfield by 0.5–1.0 ppm .

- Conformational flexibility : Rotamers of the tetrahydroisoquinoline ring lead to splitting (e.g., δ 2.68–2.85 ppm for CH₂ groups) .

- Impurity interference : Residual solvents (e.g., THF) may obscure signals; rigorous drying (MgSO₄) and deuterated solvent purity >99.8% are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。